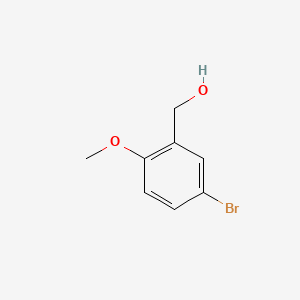

5-Bromo-2-methoxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOOGRLZVQWDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001595 | |

| Record name | (5-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-82-6 | |

| Record name | 5-Bromo-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectral Data Interpretation of 5-Bromo-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 5-Bromo-2-methoxybenzyl alcohol (CAS No: 80866-82-6), a key intermediate in various synthetic pathways. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | (5-bromo-2-methoxyphenyl)methanol |

| Appearance | Solid |

Spectroscopic Data Interpretation

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each technique provides unique insights into the molecular framework of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | d (J ≈ 2.5 Hz) | 1H | H-6 (Aromatic) |

| ~ 7.25 | dd (J ≈ 8.7, 2.5 Hz) | 1H | H-4 (Aromatic) |

| ~ 6.75 | d (J ≈ 8.7 Hz) | 1H | H-3 (Aromatic) |

| ~ 4.65 | s | 2H | -CH₂OH (Benzylic) |

| ~ 3.80 | s | 3H | -OCH₃ (Methoxy) |

| Variable | br s | 1H | -OH (Hydroxyl) |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's asymmetry, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | C-2 (C-OCH₃) |

| ~ 132.0 | C-4 |

| ~ 131.0 | C-6 |

| ~ 129.0 | C-1 (C-CH₂OH) |

| ~ 115.0 | C-5 (C-Br) |

| ~ 111.0 | C-3 |

| ~ 61.0 | -CH₂OH |

| ~ 55.5 | -OCH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3550–3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100–3000 | Medium | C-H Stretch | Aromatic |

| 2960–2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1600–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1260–1000 | Strong | C-O Stretch | Alcohol, Ether |

| ~ 1020 | Medium-Strong | C-Br Stretch | Aryl Halide |

| 900–675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern. The presence of a single bromine atom results in a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.[1]

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 218 | ~50% | [M+2]⁺ Molecular ion with ⁸¹Br |

| 216 | ~50% | [M]⁺ Molecular ion with ⁷⁹Br |

| 199/201 | Variable | [M-OH]⁺ Loss of hydroxyl radical |

| 179/181 | Variable | [M-CH₂OH]⁺ Loss of hydroxymethyl radical |

| 137 | Base Peak | [M-Br-H₂O]⁺ Loss of bromine and water |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Spectrometer : 400 MHz or 500 MHz NMR Spectrometer.[2]

-

Pulse Program : Standard single-pulse sequence.

-

Number of Scans : 16-64.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : 0-12 ppm.

-

Referencing : The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal standard.

-

-

¹³C NMR Acquisition :

-

Spectrometer : 100 MHz or 125 MHz NMR Spectrometer.[2]

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Number of Scans : 1024-4096 to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : 0-220 ppm.

-

Referencing : The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal standard.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of solid this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[3]

-

Transfer the mixture to a pellet-pressing die.

-

Apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.[3]

-

-

Data Acquisition :

-

Spectrometer : FT-IR spectrometer (e.g., Bruker Tensor 27).[1]

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Perform a background scan with an empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the spectrum.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.[3]

-

GC-MS (Gas Chromatography-Mass Spectrometry)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System and Conditions :

-

Gas Chromatograph : Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

-

Injection : 1 µL of the sample solution in splitless mode.

-

Inlet Temperature : 250 °C.[4]

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.[3]

-

-

Mass Spectrometer :

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-methoxybenzyl alcohol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed spectral data, experimental protocols, and a structural-spectral correlation analysis.

Introduction

This compound is a substituted aromatic alcohol with applications as a building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra, providing a basis for its unambiguous identification and characterization.

Data Presentation

The ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized in the tables below. These tables provide key quantitative information for the unequivocal assignment of each proton and carbon atom in the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.42 | d | 2.4 | 1H | H-6 |

| 7.28 | dd | 8.7, 2.4 | 1H | H-4 |

| 6.78 | d | 8.7 | 1H | H-3 |

| 4.68 | s | - | 2H | -CH₂OH |

| 3.85 | s | - | 3H | -OCH₃ |

| 2.15 | t (broad) | ~6.0 | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is often broad. Its integration should be used with caution.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C-2 |

| 133.0 | C-4 |

| 130.1 | C-6 |

| 129.8 | C-1 |

| 113.0 | C-5 |

| 111.4 | C-3 |

| 61.5 | -CH₂OH |

| 55.7 | -OCH₃ |

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable for this analysis.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A 30-45° pulse angle is often used to reduce the relaxation delay.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The FID is processed similarly to the ¹H spectrum, with referencing to the CDCl₃ solvent peak at 77.16 ppm.

-

Structural and Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic NMR signals.

Caption: Correlation of this compound's structure with its NMR signals.

Disclaimer: This document is intended for informational purposes only. The NMR data provided is based on publicly available information and should be verified experimentally for critical applications. The experimental protocols are general guidelines and may require optimization based on the specific instrumentation and sample.

Infrared spectroscopy of 5-Bromo-2-methoxybenzyl alcohol functional groups

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the functional groups of this compound using infrared (IR) spectroscopy. It includes characteristic absorption frequencies, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Introduction to the Infrared Spectrum of this compound

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.[2] For this compound (C₈H₉BrO₂), the key functional groups that produce characteristic absorption bands are the hydroxyl (-OH) group, the methoxy (-OCH₃) ether linkage, the substituted benzene ring, and the carbon-bromine bond. The IR spectrum provides valuable information by revealing the vibrational frequencies of these specific bonds.[3]

The spectrum is typically divided into two main regions: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).[2] The functional group region is particularly useful for identifying the primary chemical groups, while the fingerprint region provides a unique pattern characteristic of the molecule as a whole.[2][4]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected vibrational frequencies for the primary functional groups present in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

| Alcohol (-OH) | O-H Stretching | 3550 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[4][5][6] |

| Alcohol (C-OH) | C-O Stretching | 1260 - 1000 | Strong | Appears in the fingerprint region. For primary alcohols, this is typically near 1050 cm⁻¹. |

| Aromatic Ring | C-H Stretching | 3100 - 3010 | Medium | Absorption peaks appearing above 3000 cm⁻¹ often indicate unsaturation.[7] |

| C=C Stretching | 1620 - 1430 | Medium to Weak | Aromatic rings typically show two or three bands in this region.[4] | |

| C-H Bending (out-of-plane) | 900 - 680 | Strong | The specific pattern can help determine the substitution pattern on the benzene ring. | |

| Alkyl Groups (-CH₂-, -CH₃) | C-H Stretching | 2960 - 2850 | Medium to Strong | These absorptions are common in most organic molecules.[6] |

| Ether (-OCH₃) | C-O Stretching | 1300 - 1000 | Strong | Asymmetric stretching for aryl alkyl ethers is typically in the 1275-1200 cm⁻¹ range. |

| Bromoalkane (-Br) | C-Br Stretching | 690 - 515 | Medium to Strong | This absorption is found in the low-frequency fingerprint region. |

Experimental Protocol: Acquiring the IR Spectrum

Several methods are available for preparing solid organic samples for IR analysis, including KBr disks, Nujol mulls, and Attenuated Total Reflectance (ATR).[1][8] The thin solid film method is a straightforward and common technique for obtaining a high-quality spectrum of a solid compound like this compound.[9]

Method: Thin Solid Film Preparation

Objective: To obtain a high-resolution FT-IR spectrum of this compound.

Materials:

-

This compound (approx. 50 mg)

-

A suitable volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR Spectrometer

-

Salt plates (e.g., NaCl or KBr), stored in a desiccator

-

Pasteur pipette or dropper

-

Beaker or small vial

-

Acetone (reagent grade) for cleaning

-

Kimwipes

Procedure:

-

Prepare the Sample Solution: Place approximately 50 mg of this compound into a clean, dry vial. Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[9]

-

Prepare the Salt Plate: Retrieve a single, clean salt plate from the desiccator. If the plate is not clean, rinse it carefully with a small amount of dry, reagent-grade acetone and wipe it gently with a Kimwipe.[10] Ensure the plate is transparent or only slightly foggy for an acceptable spectrum.[9]

-

Create the Thin Film: Using a Pasteur pipette, apply one or two drops of the prepared sample solution onto the surface of the salt plate. Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[9]

-

Visual Inspection: Observe the film. If it is too thin (resulting in weak peaks), add another drop of the solution and let it dry. If it is too thick (resulting in overly intense, flat-topped peaks), clean the plate with acetone and create a new film using a more dilute solution.[9]

-

Acquire the Spectrum: Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[9] Configure the instrument parameters (e.g., number of scans, resolution) and run the background scan (if necessary), followed by the sample scan.

-

Data Processing and Cleaning: After obtaining the spectrum, process the data as required (e.g., baseline correction). Remove the salt plate from the instrument, clean it thoroughly with acetone, and return it to the desiccator to protect it from moisture.[10]

Visualization of Spectral Relationships

The following diagram illustrates the logical connection between the distinct functional groups of this compound and their corresponding regions of activity in an infrared spectrum.

Caption: Functional group to IR spectrum region correlation.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. amherst.edu [amherst.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

Physical and chemical properties of 5-Bromo-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 5-Bromo-2-methoxybenzyl alcohol (CAS No: 80866-82-6).[1] It is a halogenated aromatic compound with applications as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This document includes detailed tables of its properties, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a hydroxymethyl group.

Identification and Structure

| Property | Value |

| IUPAC Name | (5-Bromo-2-methoxyphenyl)methanol[1] |

| CAS Number | 80866-82-6[1] |

| Molecular Formula | C₈H₉BrO₂[1] |

| Molecular Weight | 217.06 g/mol [1] |

| SMILES | COc1ccc(Br)cc1CO[3] |

| InChI | 1S/C8H9BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3[3] |

Physicochemical Data

| Property | Value |

| Melting Point | 68-71 °C[2] |

| Density | 1.5±0.1 g/cm³ |

| Flash Point | 134.9±23.2 °C |

| Polar Surface Area | 29.5 Ų |

| XLogP3 | 1.5 |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the benzyl group, and the methoxy group protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the eight carbon atoms in the molecule, including the carbon atoms of the aromatic ring, the methylene group, and the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the O-H stretching of the alcohol, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the alcohol and ether functionalities.

Mass Spectrometry (MS)

The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of a substituted benzyl alcohol.

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its corresponding aldehyde, 5-Bromo-2-methoxybenzaldehyde.

Synthesis of this compound from 5-Bromo-2-methoxybenzaldehyde

Reaction Scheme:

A typical synthetic workflow for the reduction of the aldehyde.

Experimental Protocol:

A common method for the reduction of aldehydes to alcohols is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[4][5][6]

-

Dissolution: Dissolve 5-Bromo-2-methoxybenzaldehyde in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules due to its functional groups. The hydroxyl group can be further functionalized or used as a protecting group, while the bromine atom allows for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

While specific signaling pathways involving this exact molecule are not extensively documented, its role as a "bulk drug intermediate" suggests its use in the synthesis of various pharmaceutical compounds.[7] Benzyl alcohol derivatives, in general, are present in a wide range of biologically active molecules. For instance, substituted benzylbenzene derivatives have been investigated for their inhibitory effects on sodium-dependent glucose cotransporters (SGLT), relevant to diabetes treatment.[2]

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery context.

Drug discovery workflow utilizing this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a valuable building block in organic synthesis with established physical, chemical, and spectral properties. Its utility as a pharmaceutical intermediate highlights its importance for researchers and professionals in drug development. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding of its characteristics and potential applications, serving as a resource for its effective and safe utilization in a laboratory setting.

References

- 1. This compound | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7838499B2 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.vensel.org [pubs.vensel.org]

Technical Guide: Synthesis of 5-Bromo-2-methoxybenzyl alcohol from 2-bromo-5-methoxybenzoic acid

This document provides a comprehensive technical overview for the chemical synthesis of 5-Bromo-2-methoxybenzyl alcohol from its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction and Reaction Principle

The conversion of 2-bromo-5-methoxybenzoic acid to this compound is a reduction reaction. The primary challenge in this synthesis is the selective reduction of the carboxylic acid functional group to a primary alcohol without affecting the aryl bromide and methoxy ether groups. Potent hydride-donating reagents are typically employed for this transformation.

Two primary reagents are well-suited for this purpose:

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and widely used reducing agent capable of reducing a variety of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols.[1][2][3] Reactions are typically conducted in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[4]

-

Borane (BH₃): Often used as a complex with tetrahydrofuran (BH₃·THF), borane is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[5][6] It offers the advantage of selectively reducing the carboxylic acid in the presence of other functional groups, such as halogens and esters.[5][7]

This guide will focus on a protocol utilizing Lithium Aluminum Hydride (LAH) due to its efficacy and common application for this type of transformation.[3]

Reaction Parameters

The following table summarizes the key quantitative parameters for the proposed synthesis. These values are representative and may require optimization for specific laboratory conditions and scale.

| Parameter | Value | Notes |

| Starting Material | 2-bromo-5-methoxybenzoic acid | Commercially available solid.[8] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A potent, moisture-sensitive reagent.[1] |

| Molar Ratio | ~1.5 - 2.0 eq. LiAlH₄ per eq. of carboxylic acid | An excess of LAH is used to ensure complete reduction.[4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is a preferred solvent for LAH reductions due to good solubility and appropriate boiling point.[4] |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at a lower temperature for safety and control. |

| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 85% - 95% (Hypothetical) | Yield is highly dependent on reaction scale and purification efficiency. |

| Product Purity | >98% (Post-purification) | Achieved via column chromatography. |

Detailed Experimental Protocol

Safety Precaution: Lithium Aluminum Hydride reacts violently with water and protic solvents to produce flammable hydrogen gas.[1] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-

2-bromo-5-methoxybenzoic acid (1.0 eq.)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-5-methoxybenzoic acid (1.0 eq.).

-

Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material completely.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

LAH Suspension: In a separate dry flask, prepare a suspension of LiAlH₄ (1.5 eq.) in a small amount of anhydrous THF.

-

Reagent Addition: Carefully and slowly add the LiAlH₄ suspension to the stirred solution of the carboxylic acid via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous Sodium Hydroxide (NaOH) solution (X mL)

-

Water (3X mL) This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

-

Filtration: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Combine the filtrate and washes. If two phases are present, separate them. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the starting material to the purified final product.

Caption: Workflow for the reduction of 2-bromo-5-methoxybenzoic acid.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Borane Reagents [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromo-2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. The document details the common starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and a visual representation of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through a two-step approach: the formation of the intermediate 5-Bromo-2-methoxybenzaldehyde, followed by its reduction to the target alcohol. Several starting materials can be employed for the initial synthesis of the aldehyde, offering flexibility based on precursor availability and desired scale.

Starting Materials and Synthetic Pathways

The primary pathways to this compound are initiated from commercially available precursors such as p-bromoanisole or 2-methoxybenzaldehyde. An alternative, though less direct, route involves the synthesis and subsequent reduction of 2-Bromo-5-methoxybenzoic acid.

Pathway 1: Formylation of p-Bromoanisole

A common method involves the direct formylation of p-bromoanisole. This reaction introduces the aldehyde group at the ortho position to the methoxy group.

Pathway 2: Bromination of 2-Methoxybenzaldehyde

Alternatively, the target aldehyde intermediate can be synthesized by the electrophilic bromination of 2-methoxybenzaldehyde (o-anisaldehyde). The methoxy group directs the bromination primarily to the para position.

Pathway 3: Reduction of 5-Bromo-2-methoxybenzaldehyde

The final step in the primary synthetic routes is the reduction of the aldehyde functional group of 5-Bromo-2-methoxybenzaldehyde to a primary alcohol. This is a standard transformation for which various reducing agents can be employed. While a specific protocol for this exact reduction is not detailed in the provided literature, the reduction of a similar compound, 5-bromo-2-hydroxybenzaldehyde, using sodium borohydride suggests a directly analogous and effective method.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthetic transformations discussed.

| Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |

| p-Bromoanisole | 5-Bromo-2-methoxybenzaldehyde | TiCl4, 1,1-dichloromethyl methyl ether | Quantitative | 107-110 |

| 2-Methoxybenzaldehyde | 5-Bromo-2-methoxybenzaldehyde | Br2, Acetic Acid | 58% | 116-119 |

| 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzyl alcohol | Sodium Borohydride | Not Specified | 110-112 |

Experimental Protocols

Synthesis of 5-Bromo-2-methoxybenzaldehyde from p-Bromoanisole[2]

-

Dissolve p-Bromoanisole (15 g, 0.08 mole) in 350 ml of methylene chloride and cool the solution to 0°C.

-

Add titanium tetrachloride (30 g, 17.4 ml, 0.16 mole) dropwise to the cooled solution.

-

After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mole) dropwise.

-

Stir the reaction mixture for 90 minutes, maintaining the temperature between 0-10°C.

-

Quench the reaction by adding it to an excess of saturated sodium bicarbonate solution and methylene chloride.

-

Separate the organic layer and perform a further extraction of the aqueous phase with methylene chloride.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 5-bromo-2-methoxybenzaldehyde.

Synthesis of 5-Bromo-2-methoxybenzaldehyde from 2-Methoxybenzaldehyde[3]

-

Dissolve 2-methoxy-benzaldehyde in acetic acid.

-

Add Bromine (Br₂) to the solution at ambient temperature.

-

Allow the reaction to proceed for 20 hours.

-

Work-up of the reaction mixture will yield 5-Bromo-2-methoxybenzaldehyde with a reported yield of 58%.

Reduction of 5-Bromo-2-hydroxybenzaldehyde to 5-Bromo-2-hydroxybenzyl alcohol (Analogous Protocol)[1]

-

In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde (100.5 g, 500 mmol), tetrahydrofuran (300 mL), and water (10 mL).

-

Add sodium borohydride (9.5 g, 250 mmol) in portions while stirring at room temperature.

-

Continue the reaction for 2 hours after the addition is complete.

-

Add 5% hydrochloric acid (200 mL) dropwise to hydrolyze the reaction mixture.

-

Wash the resulting mixture with water (4 x 500 mL).

-

Filter the precipitate, dry it, to obtain the white crystals of 5-Bromo-2-hydroxybenzyl alcohol.

Synthetic Workflow Diagram

Caption: Synthetic pathways to this compound.

References

An In-Depth Technical Guide to 5-Bromo-2-methoxybenzyl alcohol (CAS: 80866-82-6): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxybenzyl alcohol, with the CAS number 80866-82-6, is a key organic intermediate that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a brominated aromatic ring, a methoxy group, and a primary alcohol, render it a versatile synthon for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics, including potent tubulin polymerization inhibitors. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in contemporary drug discovery and development programs.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 80866-82-6 | [2][3][4][5] |

| Molecular Formula | C8H9BrO2 | [2][5] |

| Molecular Weight | 217.06 g/mol | [2][5] |

| Melting Point | 71.0 to 75.0 °C | [1] |

| Boiling Point | Not available | |

| Density | 1.5±0.1 g/cm3 | [5] |

| Solubility | Soluble in methanol and other organic solvents. | |

| Appearance | White to light yellow powder/crystal | [1] |

| Synonyms | 4-Bromo-2-(hydroxymethyl)anisole, (5-Bromo-2-methoxyphenyl)methanol | [1] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde.

Synthesis of the Precursor: 5-Bromo-2-methoxybenzaldehyde

A common route to 5-bromo-2-methoxybenzaldehyde is through the bromination of o-anisaldehyde. However, for the specific isomer required, formylation of p-bromoanisole is a more direct approach.

Experimental Protocol: Synthesis of 5-bromo-2-methoxybenzaldehyde

This protocol is adapted from a similar formylation reaction.

-

Materials: p-Bromoanisole, methylene chloride, titanium tetrachloride, 1,1-dichloromethyl methyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve p-Bromoanisole (15 g, 0.08 mol) in methylene chloride (350 ml) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add titanium tetrachloride (30 g, 17.4 ml, 0.16 mol) dropwise to the cooled solution.

-

After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise while maintaining the temperature between 0-10°C.

-

Stir the reaction mixture for 90 minutes at 0-10°C.

-

Quench the reaction by carefully pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride.

-

Separate the organic layer and extract the aqueous phase with an additional portion of methylene chloride.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.[6]

-

Reduction to this compound

The reduction of the aldehyde functional group to a primary alcohol is readily achieved using mild reducing agents such as sodium borohydride.

Experimental Protocol: Reduction of 5-bromo-2-methoxybenzaldehyde

This is a general protocol for the sodium borohydride reduction of an aromatic aldehyde and can be adapted for 5-bromo-2-methoxybenzaldehyde.

-

Materials: 5-bromo-2-methoxybenzaldehyde, methanol, sodium borohydride, water, ethyl acetate, brine.

-

Procedure:

-

Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.[2]

-

Applications in Drug Development

This compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the aromatic ring via cross-coupling reactions at the bromine position and to modify the benzylic alcohol. A significant area of application is in the development of anti-cancer agents, particularly those that target the microtubule network.

Role as a Precursor to Tubulin Polymerization Inhibitors

Tubulin, a key component of the cytoskeleton, is a well-established target for cancer chemotherapy. Molecules that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells. Combretastatins, a class of natural products, are potent tubulin inhibitors that bind to the colchicine-binding site.[6] The structural simplicity of combretastatins has inspired the synthesis of numerous analogs with improved pharmacological properties.

The 5-bromo-2-methoxyphenyl moiety present in this compound is a key structural feature in many potent combretastatin analogs and other tubulin inhibitors. This scaffold often serves as the "A-ring" which mimics the trimethoxyphenyl ring of colchicine and combretastatin A-4, crucial for binding to tubulin.

While a direct synthesis of a named drug candidate from this compound is not prominently featured in publicly available literature, its utility can be exemplified by its potential role in the synthesis of combretastatin A-4 analogs. The general synthetic strategy involves a Wittig reaction between a substituted benzaldehyde (derived from the corresponding benzyl alcohol) and a phosphonium ylide.

Proposed Synthetic Application: Synthesis of a Combretastatin Analog

The following outlines a plausible synthetic route to a combretastatin A-4 analog using 5-bromo-2-methoxybenzaldehyde as a key intermediate.

Experimental Workflow for the Synthesis of a Combretastatin Analog

-

Oxidation: this compound is oxidized to 5-bromo-2-methoxybenzaldehyde using standard oxidation protocols (e.g., with PCC or Swern oxidation).

-

Wittig Reaction: The resulting aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide, such as that derived from 3,4,5-trimethoxybenzyl bromide, to form the characteristic stilbene bridge of the combretastatin scaffold.

-

Further Modification (Optional): The bromo-substituent on the A-ring can be further elaborated using cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional diversity and modulate the biological activity.

Signaling Pathway Involvement: Disruption of Microtubule Dynamics

The primary signaling pathway implicated for compounds derived from this compound, particularly combretastatin analogs, is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.

Mechanism of Action:

-

Binding to Tubulin: Combretastatin analogs bind to the colchicine-binding site on β-tubulin.

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.

-

Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation of a proper mitotic spindle.

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the preparation of complex molecules. Its prominent, albeit often as a precursor, role in the synthesis of potent tubulin polymerization inhibitors highlights its significance in the development of novel anti-cancer therapeutics. The detailed information provided in this technical guide is intended to support researchers and drug development professionals in harnessing the full potential of this important chemical intermediate.

References

Solubility profile of 5-Bromo-2-methoxybenzyl alcohol in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-Bromo-2-methoxybenzyl alcohol in common organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine the solubility in their laboratories. The guide outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectroscopy for concentration determination. Furthermore, a clear workflow visualization and a structured data table are provided to aid in experimental design and data management.

Introduction

This compound (CAS No: 80866-82-6) is a substituted benzyl alcohol derivative.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. Solubility dictates the choice of solvents for synthesis and recrystallization, impacts reaction kinetics, and is a critical parameter in the pre-formulation stage of pharmaceutical development. This guide provides the necessary protocols and tools for researchers to systematically determine and tabulate the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol [1] |

| Appearance | White to light yellow crystal powder |

| Melting Point | 72 °C[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| XLogP3 | 1.5 |

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, considered the "gold standard" for determining the thermodynamic solubility of a solid in a solvent.[2][3] This method involves equilibrating an excess of the solid compound with the solvent until a saturated solution is achieved.

Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

-

-

Data Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. Table 2 provides a template for recording the experimentally determined solubility values.

Table 2: Solubility of this compound in Common Organic Solvents at 25 °C (Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Toluene | ||

| n-Hexane | ||

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Tetrahydrofuran (THF) |

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides researchers with a detailed and reliable experimental protocol to determine its solubility profile in a range of common organic solvents. The provided workflow and data table template will aid in the systematic collection and organization of this critical physicochemical parameter, thereby supporting its effective use in research and development.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 5-Bromo-2-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxybenzyl alcohol is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding its molecular properties, alongside detailed, adaptable experimental protocols for its synthesis and potential biological evaluation. While direct experimental and computational studies on this specific molecule are limited in the public domain, this document extrapolates from closely related compounds to offer a robust framework for future research. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate comprehension and replication.

Introduction

Substituted benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The introduction of a bromine atom and a methoxy group onto the benzyl alcohol scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. Bromine substitution can enhance lipophilicity and may introduce halogen bonding capabilities, while the methoxy group can affect electronic properties and metabolic stability. Understanding the interplay of these substituents is crucial for the rational design of new molecules with desired functionalities. This guide aims to provide researchers with a foundational understanding of this compound, focusing on theoretical and computational characterization, synthetic methodologies, and potential biological activities.

Theoretical and Computational Studies

Direct computational studies on this compound are not extensively available in peer-reviewed literature. However, the methodologies applied to structurally similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, provide a clear roadmap for in-silico analysis.

Computational Methodology (Proposed)

A robust computational analysis of this compound can be performed using Density Functional Theory (DFT), a widely used quantum mechanical modeling method.

Software:

-

Gaussian 09/16: For geometry optimization and frequency calculations.

-

GaussView 6: For molecular visualization and input file preparation.

-

Multiwfn: For a wide range of wavefunction analyses.

Methodology:

-

Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Electrostatic Potential (MEP): The MEP surface would be calculated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.

Computed Physicochemical Properties

The following table summarizes the computed properties for this compound available from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C8H9BrO2 | PubChem[1] |

| Molecular Weight | 217.06 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 215.97859 Da | PubChem[1] |

| Monoisotopic Mass | 215.97859 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 119 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the bromination of 2-methoxybenzaldehyde followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde

A common method for the synthesis of 5-Bromo-2-methoxybenzaldehyde is the electrophilic bromination of 2-methoxybenzaldehyde.

-

Materials: 2-methoxybenzaldehyde, N-bromosuccinimide (NBS), Acetic Acid, Dichloromethane.

-

Procedure:

-

Dissolve 2-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-2-methoxybenzaldehyde as a solid.

-

Step 2: Reduction to this compound

The synthesized aldehyde is then reduced to the corresponding alcohol.

-

Materials: 5-Bromo-2-methoxybenzaldehyde, Sodium borohydride (NaBH4), Methanol.

-

Procedure:

-

Dissolve 5-Bromo-2-methoxybenzaldehyde in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Proposed Biological Activity Assays

Based on the activities of other substituted benzyl alcohols, this compound could be screened for antibacterial and antioxidant properties.

3.2.1. Antibacterial Activity Assay (Disc Diffusion Method)

-

Materials: Test compound (this compound), Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton agar, Sterile filter paper discs, Dimethyl sulfoxide (DMSO), Positive control (e.g., Ampicillin), Incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare bacterial inoculums and spread them evenly onto the surface of Mueller-Hinton agar plates.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the discs on the inoculated agar plates.

-

Place a disc with DMSO as a negative control and a disc with a standard antibiotic as a positive control.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

-

3.2.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

-

Materials: Test compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol, Positive control (e.g., Ascorbic acid), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a methanolic solution of DPPH.

-

In a series of test tubes, add different concentrations of the test compound solution.

-

Add the DPPH solution to each test tube and mix well.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Potential Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of similar phenolic and brominated compounds, several hypotheses can be proposed.

-

Antibacterial Mechanism: Many phenolic compounds exert their antibacterial effects by disrupting the bacterial cell membrane, leading to leakage of intracellular components. The lipophilic nature of the bromo- and methoxy-substituted benzene ring may facilitate its partitioning into the lipid bilayer of the bacterial membrane.

-

Antioxidant Mechanism: As a phenolic compound, this compound could act as a radical scavenger by donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The electronic effects of the bromo and methoxy substituents would influence the O-H bond dissociation enthalpy and thus the antioxidant potency.

Further research, including molecular docking studies with bacterial enzymes or cell-based assays measuring oxidative stress markers, would be necessary to validate these hypotheses.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This guide has outlined a comprehensive theoretical and experimental framework to facilitate such research. By employing the proposed computational methodologies, researchers can gain valuable insights into the molecule's electronic and structural properties. The detailed synthetic and biological assay protocols provide a practical starting point for laboratory investigations. While the specific biological activities and mechanisms of action remain to be fully elucidated, the information presented here, extrapolated from related compounds, offers a solid foundation for future studies aimed at unlocking the full potential of this compound.

References

Crystal Structure Analysis of 5-Bromo-2-methoxybenzyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystal structure analysis of derivatives of 5-bromo-2-methoxybenzyl alcohol. While crystallographic data for this compound itself is not publicly available, this document presents a comprehensive analysis of a closely related derivative, N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate, serving as a pertinent case study. This guide details the experimental protocols for synthesis and single-crystal X-ray diffraction, presents a thorough summary of the crystallographic data, and includes visualizations of the experimental workflow and molecular structure to facilitate understanding and application in drug design and materials science.

Introduction

The structural elucidation of organic molecules is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding mechanisms with biological targets. This compound and its derivatives are of interest due to their potential applications as intermediates in the synthesis of pharmaceuticals and other functional organic materials. Understanding their solid-state structures is crucial for predicting their physicochemical properties and for the rational design of new bioactive compounds.

This guide focuses on the methodologies and data interpretation central to the crystal structure analysis of this class of compounds, using a specific derivative as a detailed example.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of Schiff base derivatives, such as the case study compound, involves the condensation reaction of a substituted benzaldehyde with a hydrazide. The synthesis of the parent this compound can be achieved through the reduction of the corresponding aldehyde.

Synthesis of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate:

This compound was prepared by the condensation reaction of 5-bromo-3-methoxysalicylaldehyde (1 mmol, 0.231 g) and 2-methoxybenzohydrazide (1 mmol, 0.166 g) in methanol (30 ml) at ambient temperature. Colorless, block-shaped single crystals suitable for X-ray structural determination were obtained by the slow evaporation of the solution over several days.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer, and diffraction data is collected.

Data Collection and Refinement:

A colorless block-shaped crystal was used for data collection on a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 298 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The water and amino H atoms were located from a difference Fourier map and refined isotropically. The remaining H atoms were positioned geometrically and refined using a riding model.

Data Presentation

The crystallographic data for N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate (C₁₆H₁₇BrN₂O₅) is summarized in the tables below.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₇BrN₂O₅ |

| Formula Weight | 413.23 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 6.934(1) |

| b (Å) | 8.339(2) |

| c (Å) | 14.619(2) |

| α (°) | 99.246(2) |

| β (°) | 91.861(2) |

| γ (°) | 102.506(2) |

| Volume (ų) | 812.5 |

| Z | 2 |

| Data Collection | |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | 298 |

| 2θ_max (°) | 51 |

| Reflections Collected | 4120 |

| Unique Reflections | 2962 |

| Refinement | |

| R_gt(F) | 0.0382 |

| wR_ref(F²) | 0.0907 |

Table 1: Crystallographic Data and Structure Refinement for N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a this compound derivative.

Molecular Structure

The diagram below depicts the molecular structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide, highlighting the key functional groups.

Conclusion

This technical guide has outlined the process of crystal structure analysis for derivatives of this compound, using a specific hydrazide derivative as a detailed example. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography. The visualization of the experimental workflow and molecular structure further aids in the comprehension of the analytical process and the structural features of this class of compounds. The insights gained from such analyses are critical for the rational design of novel molecules with desired properties and biological activities.

References

Methodological & Application

Application Note: Oxidation of 5-Bromo-2-methoxybenzyl alcohol to 5-bromo-2-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries.[1] 5-Bromo-2-methoxybenzaldehyde is a valuable building block used in the synthesis of biologically active molecules.[1] This document provides detailed application notes and a comparative overview of several common and efficient protocols for the oxidation of 5-Bromo-2-methoxybenzyl alcohol. The methods discussed include Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, Manganese Dioxide (MnO₂) oxidation, and TEMPO-catalyzed oxidation. Each protocol is presented with detailed experimental procedures, and a comparative data summary is provided to aid in method selection based on factors such as yield, reaction conditions, and functional group tolerance.

General Experimental Workflow

The overall process for the synthesis, purification, and analysis of 5-bromo-2-methoxybenzaldehyde follows a standardized workflow. The process begins with the selection of an appropriate oxidation method, followed by the reaction, a suitable work-up procedure to isolate the crude product, purification via techniques like column chromatography or recrystallization, and finally, characterization to confirm the structure and purity of the final product.

Caption: General workflow for the oxidation of this compound.

Comparative Overview of Oxidation Methods

Several reagents are available for the selective oxidation of primary alcohols to aldehydes.[2] The choice of oxidant depends on the substrate's sensitivity, desired scale, and laboratory conditions. Below is a summary of common methods.

| Oxidation Method | Reagent(s) | Typical Conditions | Solvent | Key Advantages & Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp, 1-3 h | CH₂Cl₂ | Advantages: Mild conditions, high yields, short reaction times, high chemoselectivity.[3] Disadvantages: Reagent is expensive and potentially explosive.[3] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C to Room Temp, 1-2 h | CH₂Cl₂ | Advantages: High yields, avoids toxic metals, mild conditions.[4] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp, 2-4 h | CH₂Cl₂ | Advantages: Readily available, effective for simple substrates.[5] Disadvantages: Chromium-based reagent (toxic), requires anhydrous conditions to prevent over-oxidation.[6][7] |

| MnO₂ Oxidation | Activated Manganese Dioxide (MnO₂) | Room Temp, 12-24 h | CH₂Cl₂ or Hexane | Advantages: Highly selective for benzylic/allylic alcohols, heterogeneous (easy work-up).[8] Disadvantages: Requires a large excess of reagent (5-10 equiv.), reactivity depends on MnO₂ activation method.[8] |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0 °C to Room Temp, 1-3 h | CH₂Cl₂/H₂O | Advantages: Catalytic, uses inexpensive bleach, environmentally benign.[9][10] Disadvantages: Biphasic reaction requires vigorous stirring, potential for chlorination with sensitive substrates.[11] |

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a reliable and mild method for converting primary alcohols to aldehydes, known for its high yields and tolerance of sensitive functional groups.[3]